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Compound of Interest

Compound Name: N-cyclobutyloxetan-3-amine
CAS No.: 1341378-53-7
Cat. No.: B2984602
. J

In the landscape of modern drug discovery, the pursuit of novel molecular architectures that
confer superior physicochemical and pharmacokinetic properties is relentless. Among the
emerging structural motifs, N-cyclobutyloxetan-3-amine has garnered significant attention.
This unique molecule represents a strategic amalgamation of two distinct, three-dimensional
(3D) saturated heterocycles: the oxetane and the cyclobutane ring systems, linked by a
secondary amine. The incorporation of oxetanes has become a powerful tactic to enhance
agueous solubility, improve metabolic stability, and reduce lipophilicity, often serving as a
bioisosteric replacement for gem-dimethyl or carbonyl groups.[1][2] Concurrently, the
cyclobutylamine moiety is increasingly employed to introduce conformational rigidity and
explore hydrophobic binding pockets, which can lead to enhanced potency and selectivity.[3][4]

This guide provides a comprehensive technical overview of N-cyclobutyloxetan-3-amine,
delving into its core chemical properties, structural nuances, and spectroscopic signature. We
will explore robust synthetic protocols, discuss its reactivity and stability, and, most critically,
analyze its application as a high-value building block for medicinal chemists aiming to
overcome prevalent challenges in drug development.

Molecular Structure and Stereoelectronic Properties

The chemical identity of N-cyclobutyloxetan-3-amine is defined by the covalent linkage of a
cyclobutyl group to the nitrogen atom of an oxetan-3-amine. This fusion creates a molecule
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with a distinct three-dimensional profile that is significantly different from its more traditional,
flatter aromatic or linear aliphatic counterparts.

Caption: 2D Chemical Structure of N-cyclobutyloxetan-3-amine.
The structure's key features are rooted in the inherent strain of the four-membered rings:

o Oxetane Ring: Unlike the more stable five-membered tetrahydrofuran (THF), the oxetane
ring possesses significant ring strain (approximately 25.5 kcal/mol).[2][5] This strain results in
a puckered, non-planar conformation.[1][5] The endocyclic C-O-C bond angle is compressed
to around 90°, exposing the oxygen's lone pair of electrons and making it an effective
hydrogen bond acceptor.[1]

o Cyclobutane Ring: The cyclobutane ring is also puckered, with a puckering angle of about
15.5°, which serves to relieve eclipsing interactions between adjacent hydrogens.[3] This
constrained conformation is a key feature utilized by medicinal chemists to lock in a specific
geometry, potentially increasing binding affinity to a biological target by minimizing the
entropic penalty upon binding.[4]

e Amine Linker: The secondary amine is sp® hybridized with a trigonal pyramidal geometry,
serving as a flexible yet defined pivot point between the two ring systems. Its basicity and
hydrogen bonding capability are critical to its function in molecular interactions.

Physicochemical Properties: A Quantitative
Overview

The utility of any scaffold in drug discovery is fundamentally tied to its physicochemical
properties. These parameters govern a molecule's absorption, distribution, metabolism, and
excretion (ADME) profile. While experimental data for N-cyclobutyloxetan-3-amine is not
widely published, we can consolidate predicted values and properties of its core components to
provide a robust profile for drug development professionals.
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Property

Value (Predicted/Typical)

Significance in Drug
Development

Defines the elemental

Molecular Formula C7H13NO N
composition.
) Falls within the "Rule of Five"
Molecular Weight 127.18 g/mol ) o
for good oral bioavailability.
CAS Number 2408977-10-8 Unique chemical identifier.

Predicted XLogP3

~0.5-1.0

Indicates a balance between
lipophilicity (for membrane
permeation) and hydrophilicity

(for agueous solubility).

Predicted pKa

~9.5-10.5

The secondary amine will be
protonated at physiological pH
(7.4), enhancing aqueous
solubility.[6]

Polar Surface Area (PSA)

~21.2 A2

Suggests good potential for
cell membrane permeability

and oral absorption.

Hydrogen Bond Donors

1 (N-H)

Can participate in crucial
interactions with biological

targets.[7]

Hydrogen Bond Acceptors

2 (N, O)

The oxetane oxygen is a good
H-bond acceptor, a key feature

for replacing carbonyls.[1]

Physical Form

Colorless to pale yellow liquid

Typical for small amines.[8]

Spectroscopic Analysis for Structural Elucidation

Confident identification and characterization of N-cyclobutyloxetan-3-amine rely on standard

spectroscopic techniques. The expected spectral data are as follows:
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'H NMR Spectroscopy: Protons adjacent to the nitrogen and oxygen atoms will be
deshielded, appearing downfield.[9]

o Oxetane Protons: The methine proton at C3 (CH-N) would likely appear around & 3.5-4.0
ppm. The methylene protons at C2 and C4 would be diastereotopic and appear as
complex multiplets, likely in the & 4.5-5.0 ppm range.

o Cyclobutane Protons: The methine proton attached to nitrogen would be found around &
2.5-3.0 ppm, with the remaining methylene protons appearing as complex multiplets in the
upfield region (6 1.5-2.2 ppm).[10]

o N-H Proton: A broad singlet, typically in the & 1.0-3.0 ppm range, whose position is
concentration and solvent-dependent. Its identity can be confirmed by its disappearance
upon a D20 shake.[11]

13C NMR Spectroscopy:

o Oxetane Carbons: The carbons bonded to the oxygen (C2 and C4) will be the most
downfield, likely > & 70 ppm. The carbon attached to the nitrogen (C3) would appear
around 0 50-60 ppm.

o Cyclobutane Carbons: The carbon attached to the nitrogen (C1) would be in the & 40-50
ppm range, with the other carbons appearing further upfield.

Infrared (IR) Spectroscopy:

o Asingle, characteristic N-H stretch for a secondary amine will be present in the 3350—
3310 cm~1 region.[9][12] This band is typically sharper and weaker than an O-H stretch.

o Strong C-O-C stretching vibrations for the cyclic ether (oxetane) will appear in the 1150-
1050 cm~1 range.

o A C-N stretching vibration for the aliphatic amine will be observed around 1250-1020
cm~1[12]

Mass Spectrometry:
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o The molecular ion peak (M+*) would be observed at m/z = 127.

o In accordance with the nitrogen rule, the molecular weight is odd, indicating the presence
of a single nitrogen atom.[11]

o A prominent fragmentation pattern would be a-cleavage adjacent to the nitrogen atom, a
characteristic fragmentation for aliphatic amines.[13]

Synthesis and Chemical Reactivity

A robust and scalable synthesis is paramount for the widespread adoption of a building block.
The most direct and field-proven method for preparing N-cyclobutyloxetan-3-amine is through

reductive amination.

Experimental Protocol: Reductive Amination of Oxetan-
3-one

This procedure leverages the reaction between a ketone (oxetan-3-one) and a primary amine
(cyclobutylamine) to form an intermediate iminium ion, which is subsequently reduced in situ to

the desired secondary amine.
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Oxetan-3-one

Cyclobutylamine

1. Mix Reactants 2. Iminium lon Formation
in Solvent (DCE/THF) (Acid Catalyst optional)

3. In-situ Reduction
Reducing Agent
(e.g., NaBH(OAc)3)

N-cyclobutyloxetan-3-amine

Lead Compound with
Poor Properties
(e.g., High LogP, Poor Solubility,
Metabolic Liability)

Strategy:
Introduce N-cyclobutyloxetan-3-amine
as a bioisosteric replacement

Reduced
Lipophilicity (LogP)

Increased
Metabolic Stability

Improved
Aqueous Solubility

Enhanced Potency/
Selectivity

Oxetane O is H-bond acceptor; Saturated rings are less Replaces greasy alkyl groups Cyclobutane provides conformational
Disrupts crystallinity prone to CYP450 oxidation with more polar ether constraint for optimal binding

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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